molecular formula C28H32N2O2 B5563797 N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide

N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B5563797
M. Wt: 428.6 g/mol
InChI Key: NFRHIRNXQIYSJS-UHFFFAOYSA-N
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Description

N-[2-[2-(bicyclo[410]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in organic chemistry. Future work could explore the synthesis, reactivity, and potential applications of this compound, as well as related structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. The starting materials often include bicyclo[4.1.0]heptane derivatives and phenylamine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[4.1.0]heptane derivatives and phenylamine-based molecules. Examples include:

  • Bicyclo[4.1.0]heptane-2,4-dione
  • Bicyclo[4.1.0]heptane-7-carboxylic acid

Uniqueness

N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its dual bicyclic structure and the presence of both amide and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c31-27(25-19-11-1-2-12-20(19)25)29-23-15-7-5-9-17(23)18-10-6-8-16-24(18)30-28(32)26-21-13-3-4-14-22(21)26/h5-10,15-16,19-22,25-26H,1-4,11-14H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRHIRNXQIYSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4NC(=O)C5C6C5CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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